molecular formula C8H6ClFO3 B12125268 2-Chloro-6-fluoromandelic acid

2-Chloro-6-fluoromandelic acid

Cat. No.: B12125268
M. Wt: 204.58 g/mol
InChI Key: DRIWAGAZEWKZFY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoromandelic acid typically involves the chlorination and fluorination of mandelic acid derivatives. One common method includes the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps such as reduced pressure distillation or rectification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoromandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-6-fluoromandelic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorotoluene

Comparison: Compared to these similar compounds, 2-chloro-6-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

DRIWAGAZEWKZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)F

Origin of Product

United States

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